1-(2,4,6-Trifluorophenyl)ethan-1-ol
Overview
Description
“1-(2,4,6-Trifluorophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H7F3O . It is also known by other names such as 1-(2,4,6-trifluorophenyl)ethanol . The molecular weight of this compound is 176.14 g/mol .
Molecular Structure Analysis
The InChI code for “1-(2,4,6-Trifluorophenyl)ethan-1-ol” isInChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3
. The compound has a topological polar surface area of 20.2 Ų and a complexity of 141 . Physical And Chemical Properties Analysis
“1-(2,4,6-Trifluorophenyl)ethan-1-ol” has a molecular weight of 176.14 g/mol . It has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is also characterized by one rotatable bond .Scientific Research Applications
Metal-Free Direct [2+2] Cycloaddition Reactions
1-(2,4,6-Trifluorophenyl)ethan-1-ol has been utilized in metal-free direct [2+2] cycloaddition reactions. Alcaide et al. (2015) describe using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, which are related to 1-(2,4,6-Trifluorophenyl)ethan-1-ol, as 1,2-dipole precursors in such reactions. These reactions occur at room temperature, offering a mild and facile approach to synthesizing substituted cyclobutenes without the need for irradiation or heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Lipase-Catalyzed Transesterification
The compound is also involved in lipase-catalyzed transesterification reactions. Sakai et al. (2000) synthesized optically pure bis(pentafluorophenyl)ethane-1,2-diol derivatives, closely related to 1-(2,4,6-Trifluorophenyl)ethan-1-ol, demonstrating its potential in organic synthesis and pharmaceutical research (Sakai et al., 2000).
Coordination Chemistry and Metallosupramolecular Synthons
In coordination chemistry, derivatives of 1-(2,4,6-Trifluorophenyl)ethan-1-ol have been explored. Steel and Sumby (2003) investigated compounds like 1,1,2,2-tetra(2-pyridyl)ethan-2-ol for their ability to chelate metal atoms and form coordination polymers, highlighting the compound's relevance in developing metallosupramolecular structures (Steel & Sumby, 2003).
Hydroboration Catalyst
The trifluorophenyl group in 1-(2,4,6-Trifluorophenyl)ethan-1-ol lends itself to applications in hydroboration reactions. Lawson, Wilkins, and Melen (2017) discussed the use of tris(2,4,6-trifluorophenyl)borane as an efficient hydroboration catalyst, implying potential applications of 1-(2,4,6-Trifluorophenyl)ethan-1-ol in similar contexts (Lawson, Wilkins, & Melen, 2017).
Crystal Engineering and Supramolecular Assemblies
The compound's derivatives also play a significant role in crystal engineering. Arora and Pedireddi (2003) explored the supramolecular assemblies of compounds like 1,2-bis(4-pyridyl)ethane, showing how derivatives of 1-(2,4,6-Trifluorophenyl)ethan-1-ol contribute to understanding and designing molecular tapes and sheet structures in crystallography (Arora & Pedireddi, 2003).
Synthesis and Fungicidal Activity
Additionally, derivatives like 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which are structurally related to 1-(2,4,6-Trifluorophenyl)ethan-1-ol, have been synthesized and shown to exhibit fungicidal activity. This demonstrates the potential of 1-(2,4,6-Trifluorophenyl)ethan-1-ol in the development of new agrochemicals (Kuzenkov & Zakharychev, 2009).
Mechanism of Action
Target of Action
The primary targets of 1-(2,4,6-Trifluorophenyl)ethan-1-ol are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details on how environmental factors influence the action of 1-(2,4,6-trifluorophenyl)ethan-1-ol are currently unavailable .
properties
IUPAC Name |
1-(2,4,6-trifluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGIAUMXLVQIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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